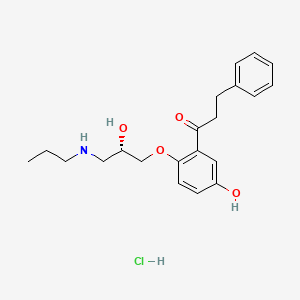
17-O-Acetyl 19-Normethandriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-Acetyl 19-Normethandriol is a synthetic androgenic steroid that has been extensively researched for its biochemical and physiological effects. It is a derivative of the hormone testosterone, which is responsible for the development and maintenance of male secondary sex characteristics. The synthesis method of this compound involves the modification of testosterone, which alters its chemical structure and enhances its anabolic properties.
Mechanism of Action
The mechanism of action of 17-O-Acetyl 19-Normethandriol involves binding to androgen receptors in the body, which stimulates protein synthesis and increases muscle mass and strength. Additionally, this compound has been shown to enhance erythropoiesis, which increases the production of red blood cells and improves oxygen delivery to the muscles.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include increased muscle mass and strength, improved bone density, and enhanced erythropoiesis. Additionally, this compound has been shown to reduce body fat and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 17-O-Acetyl 19-Normethandriol in lab experiments include its potent anabolic properties, which make it a useful tool for studying muscle growth and development. Additionally, this compound has been shown to have fewer androgenic effects than testosterone, making it a safer alternative for research purposes. However, the limitations of using this compound in lab experiments include its potential for abuse and the ethical considerations surrounding the use of performance-enhancing drugs in research.
Future Directions
Future research on 17-O-Acetyl 19-Normethandriol should focus on its potential therapeutic applications, particularly in the treatment of medical conditions such as osteoporosis and muscle wasting. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various physiological systems. Finally, research should continue to explore the potential benefits and limitations of using this compound in lab experiments and its potential for abuse.
Synthesis Methods
The synthesis method of 17-O-Acetyl 19-Normethandriol involves the modification of testosterone by adding an acetyl group to the 17th carbon and a methyl group to the 19th carbon. This modification enhances the anabolic properties of the steroid while reducing its androgenic effects. The synthesis of this compound is typically achieved through chemical reactions involving testosterone and other reagents.
Scientific Research Applications
17-O-Acetyl 19-Normethandriol has been extensively researched for its anabolic properties and potential therapeutic applications. It has been shown to increase muscle mass and strength, improve bone density, and enhance erythropoiesis. Additionally, this compound has been investigated for its potential use in the treatment of various medical conditions, including osteoporosis, hypogonadism, and muscle wasting.
properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLGPQGVDZCPB-CZUPSRJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724508 |
Source


|
| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96059-83-5 |
Source


|
| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

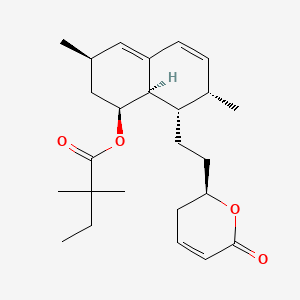
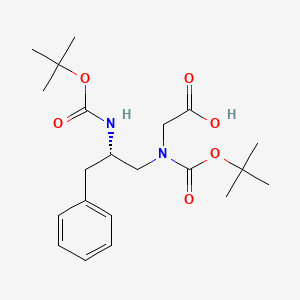

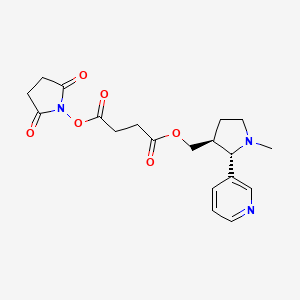
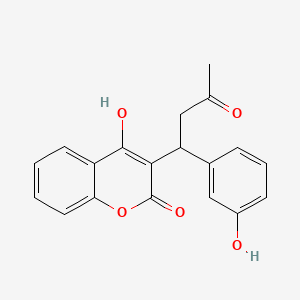

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
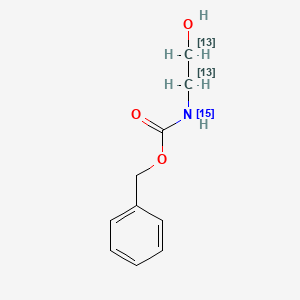


![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)

